Termitomycamide E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

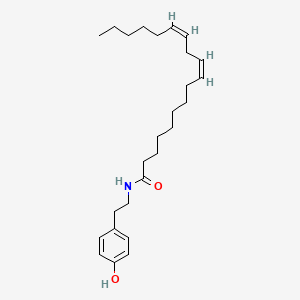

Termitomycamide E is a fatty acid amide isolated from the mushroom Termitomyces titanicus. This compound is known for its ability to suppress endoplasmic reticulum stress and shows significant protective activity against T. titanicus-toxicity . This compound has a molecular formula of C26H41NO2 and a molecular weight of 399.61 g/mol .

作用機序

テルミトミカムド Eは、小胞体ストレスを抑制することによってその効果を発揮します。 この化合物は、小胞体ストレス経路に関与する分子標的に作用し、ストレス誘発性細胞死を軽減します . 正確な分子標的と経路はまだ調査中ですが、テルミトミカムド Eは、ストレス応答に関与する主要なタンパク質の活性を調節すると考えられています .

6. 類似の化合物との比較

. これらの化合物は、構造と生物学的活性は似ていますが、特定の脂肪酸鎖と官能基が異なります。他のテルミトミカムドと比較して、テルミトミカムド Eは、特定の脂肪酸鎖と、T. チタニクス毒性 に対する顕著な保護作用によって特徴付けられます。

類似の化合物:

- テルミトミカムド A

- テルミトミカムド B

- テルミトミカムド C

- テルミトミカムド D

生化学分析

Biochemical Properties

Termitomycamide E interacts with various enzymes and proteins involved in the endoplasmic reticulum stress pathway . The nature of these interactions is primarily inhibitory, leading to the suppression of endoplasmic reticulum stress .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by suppressing endoplasmic reticulum stress , which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in the endoplasmic reticulum stress pathway . This leads to enzyme inhibition, changes in gene expression, and ultimately, the suppression of endoplasmic reticulum stress .

Metabolic Pathways

This compound is involved in the endoplasmic reticulum stress pathway

準備方法

合成経路と反応条件: テルミトミカムド Eは、リノール酸とチロシンアミンから合成できます。 合成には以下の手順が含まれます :

- リノール酸を、不活性雰囲気下、室温で1時間、ジクロロメタン中、1,1'-カルボニルジイミダゾールと反応させます。

- 次に、チロシンアミンを反応混合物に加え、不活性雰囲気下、室温でさらに2時間撹拌します。

工業生産方法: 現在、テルミトミカムド Eの工業生産方法に関する十分な文書はありません。 この化合物は、主に実験室での合成と、きのこであるテルミトミセス・チタニクスからの抽出によって得られます .

化学反応の分析

反応の種類: テルミトミカムド Eは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: テルミトミカムド Eに存在する官能基を修飾するために、還元反応を行うことができます。

置換: アミド基またはフェニル基で置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: さまざまな求核剤と求電子剤を適切な条件下で使用して、置換反応を実現することができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された脂肪酸アミドが生成される場合があり、還元によってテルミトミカムド Eの還元された誘導体が生成される可能性があります .

4. 科学研究の応用

テルミトミカムド Eには、以下を含むいくつかの科学研究の応用があります :

化学: 脂肪酸アミドとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 小胞体ストレスの抑制における役割とそのT. チタニクス毒性に対する保護作用について調査されています。

医学: 神経変性疾患など、小胞体ストレスに関連する病状の治療における潜在的な治療的応用。

産業: 新しい医薬品や生物活性化合物の開発における潜在的な用途について探求されています。

科学的研究の応用

Termitomycamide E has several scientific research applications, including :

Chemistry: Used as a model compound to study fatty acid amides and their chemical properties.

Biology: Investigated for its role in suppressing endoplasmic reticulum stress and its protective activity against T. titanicus-toxicity.

Medicine: Potential therapeutic applications in treating conditions related to endoplasmic reticulum stress, such as neurodegenerative diseases.

Industry: Explored for its potential use in developing new pharmaceuticals and bioactive compounds.

類似化合物との比較

- Termitomycamide A

- Termitomycamide B

- Termitomycamide C

- Termitomycamide D

These compounds are also isolated from the mushroom Termitomyces titanicus and share similar biological activities .

生物活性

Termitomycamide E is a bioactive compound derived from the giant edible mushroom Termitomyces titanicus. This compound has garnered attention due to its potential therapeutic properties, particularly in protecting against cellular stress and exhibiting various biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is categorized as a fatty acid amide. Its chemical structure allows it to interact with cellular mechanisms, particularly those associated with endoplasmic reticulum (ER) stress. Research indicates that at a concentration of 0.1 μg/ml, this compound can protect Neuro2a cells from ER stress-dependent cell death, showcasing its neuroprotective properties .

The protective effects of this compound against ER stress are significant in the context of neurodegenerative diseases. ER stress is implicated in various conditions, including Alzheimer's disease (AD), where neuronal apoptosis plays a critical role. This compound's ability to modulate cellular responses to stress may offer therapeutic avenues for neuroprotection .

Antioxidant Activity

Research has demonstrated that extracts from Termitomyces mushrooms exhibit strong antioxidant properties. A study indicated that the methanol extract of Termitomyces mycelial biomass showed an IC50 value of 2.262 mg/mL in scavenging free radicals via the DPPH assay, indicating significant antioxidative potential .

Antibacterial and Antifungal Activities

This compound and its parent extracts have been evaluated for their antibacterial and antifungal activities against various pathogens. The following table summarizes the antibacterial activity of different extracts from Termitomyces mushrooms:

| Extract | Escherichia coli (EC) | Bacillus cereus (BC) | Staphylococcus aureus (SA) | Pseudomonas aeruginosa (PA) | Salmonella typhimurium (ST) | Candida albicans (CA) |

|---|---|---|---|---|---|---|

| M1 | 8.0 ± 0.2 mm | 13.0 ± 0.1 mm | 14.5 ± 0.2 mm | 12.5 ± 0.1 mm | 14.0 ± 0.2 mm | 12.0 ± 0.1 mm |

| M2 | 6.5 ± 0.2 mm | 10.0 ± 0.2 mm | - | - | 7.0 ± 0.2 mm | 7.0 ± 0.1 mm |

| M3 | 6.5 ± 0.2 mm | 7.0 ± 0.1 mm | - | - | 12.0 ± 0.2 mm | 7.0 ± 0.2 mm |

| M4 | - | 7.0 ± 0.1 mm | - | - | 12.0 ± 0.1 mm | 6.5 ± 0.1 mm |

| M5 | - | - | - | - | - | - |

| Chloramphenicol (control) | ≥23 mm | ≥24 mm | ≥30 mm | ≥34 mm | ≥27 mm | ≥23 mm |

This table illustrates that extracts exhibit varying degrees of antibacterial efficacy against tested strains, with notable activity against Bacillus cereus and Staphylococcus aureus.

Case Studies

Several studies have highlighted the therapeutic potential of this compound and related compounds:

- Neuroprotection : A study demonstrated that this compound protects Neuro2a cells from apoptosis induced by ER stress, suggesting its potential use in neurodegenerative diseases like AD .

- Antimicrobial Applications : Research on Termitomyces extracts showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating its potential as a natural antimicrobial agent .

特性

IUPAC Name |

(9Z,12Z)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSNNDBVDQFVEG-HZJYTTRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。